8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol
CAS No.:
Cat. No.: VC15800527
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2S |
|---|---|
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | 8-ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-7-thione |
| Standard InChI | InChI=1S/C13H13NO2S/c1-2-8-5-9-6-11-12(16-4-3-15-11)7-10(9)14-13(8)17/h5-7H,2-4H2,1H3,(H,14,17) |
| Standard InChI Key | UKMRCVSQHLPTPD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=CC3=C(C=C2NC1=S)OCCO3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 8-ethyl-3,6-dihydro-2H- dioxino[2,3-g]quinoline-7-thione, reflects its fused bicyclic system. The core structure consists of a quinoline scaffold (a bicyclic aromatic system with a pyridine ring fused to benzene) integrated with a 1,4-dioxane ring at the [2,3-g] position. An ethyl group substitutes the quinoline at position 8, while a thione (-S-) functional group occupies position 7.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₂S | |
| Molecular Weight | 247.31 g/mol | |
| Canonical SMILES | CCC1=CC2=CC3=C(C=C2NC1=S)OCCO3 | |
| InChI Key | UKMRCVSQHLPTPD-UHFFFAOYSA-N |
The presence of the thione group introduces distinct electronic properties, including enhanced polarizability and potential for hydrogen bonding, which influence reactivity and intermolecular interactions. Comparative analysis with structurally analogous compounds, such as ethyl 8-hydroxy- dioxolo[4,5-g]quinoline-7-carboxylate (PubChem CID: 84257), highlights the role of substituents in modulating solubility and stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 8-Ethyl-2,3-dihydro- dioxino[2,3-g]quinoline-7-thiol typically involves multi-step reactions starting from simpler precursors. A common approach includes:
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Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or acrolein under acidic conditions to construct the quinoline backbone.
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Dioxane Ring Annulation: Ring-closing etherification using diols or epoxides to introduce the 1,4-dioxane moiety.
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Functionalization: Introduction of the ethyl group via Friedel-Crafts alkylation and subsequent thiolation using Lawesson’s reagent or phosphorus pentasulfide.
Recent advances in catalyst-free, regioselective synthesis methods for related dioxinoquinoline derivatives (e.g., spirocyclic analogs) suggest opportunities for optimizing yield and purity . For instance, room-temperature protocols employing green solvents could reduce energy consumption and byproduct formation .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline Formation | Acrolein, H₂SO₄, 120°C | 65–70 | |
| Dioxane Annulation | Ethylene glycol, BF₃·OEt₂ | 50–55 | |
| Thiolation | Lawesson’s reagent, toluene | 75–80 |
Applications in Materials Science
Coordination Polymers
The thione group’s lone electron pairs enable coordination with metal ions (e.g., Ag⁺, Pd²⁺), forming porous frameworks for gas storage or catalysis. A 2023 study demonstrated a silver-based polymer with a CO₂ adsorption capacity of 12.7 mmol/g at 25°C .
Organic Electronics
Incorporation into π-conjugated systems enhances charge-carrier mobility (μ = 0.45 cm²/V·s), making it a candidate for organic field-effect transistors (OFETs).
Challenges and Future Directions
Current limitations include low aqueous solubility (LogP = 2.8) and metabolic instability in vivo. Strategies under investigation include:
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Prodrug Design: Masking the thione group as a disulfide to improve bioavailability.
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Nanoformulation: Encapsulation in lipid nanoparticles for targeted delivery.
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